3,3'-Diethyloxacarbocyanine iodide

Catalog No.
S599932
CAS No.
905-96-4
M.F
C21H22IN2O2+
M. Wt
461.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,3'-Diethyloxacarbocyanine iodide

CAS Number

905-96-4

Product Name

3,3'-Diethyloxacarbocyanine iodide

IUPAC Name

(2Z)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole;hydroiodide

Molecular Formula

C21H22IN2O2+

Molecular Weight

461.3 g/mol

InChI

InChI=1S/C21H21N2O2.HI/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21;/h5-15H,3-4H2,1-2H3;1H/q+1;

InChI Key

FIZZUEJIOKEFFZ-UHFFFAOYSA-N

SMILES

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC.[I-]

Synonyms

3 3'-DIETHYLOXACARBOCYANINE IODIDE 98;3-ethyl-2-[3-(3-ethyl-3H-benzoxazol-2-ylidene)prop-1-enyl]benzoxazolium iodide;3,3'-DIETHYLOXACARBOCYANINE IODIDE, FOR FLUORESCENCE;3 3'-DIETHYLOXACARBOCYANINE IODIDE 98%;3,3''-Diethyl-2,2''-oxacarbocyan

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC.I

Isomeric SMILES

CCN\1C2=CC=CC=C2O/C1=C\C=C\C3=[N+](C4=CC=CC=C4O3)CC.I

Applications in bioimaging

  • Fluorescence microscopy

    C3-oxacyanine can be used to label biological molecules such as proteins and nucleic acids, allowing researchers to visualize them within cells and tissues. This technique is called fluorescence microscopy and is crucial for studying various biological processes, including cell division, protein trafficking, and gene expression. Source: National Institutes of Health: )

  • Flow cytometry

    C3-oxacyanine can also be used in flow cytometry, a technique that allows researchers to analyze the physical and chemical properties of individual cells in a population. By labeling cells with C3-oxacyanine conjugated to specific antibodies, researchers can identify and count different cell types within a sample. Source: BD Biosciences:

Other research applications

  • Sensor development: C3-oxacyanine's fluorescent properties can be used to develop sensors for detecting various analytes, such as specific molecules or environmental conditions. These sensors can be helpful in various research fields, including environmental monitoring, drug discovery, and disease diagnosis. Source: ScienceDirect:

3,3'-Diethyloxacarbocyanine iodide is a synthetic compound belonging to the class of cyanine dyes, characterized by its vibrant color and fluorescent properties. It is commonly used in biological research and analytical chemistry due to its ability to stain and visualize cellular components. The compound has a molecular formula of C21H21IN2O2C_{21}H_{21}IN_2O_2 and a molecular weight of approximately 460.31 g/mol. It typically appears as an orange to dark red powder or crystalline solid, with a melting point around 276 °C .

C3-oxacyanine's mechanism of action relies on its fluorescence properties. When light excites the molecule, its electrons move to higher energy levels. As they return to their ground state, they emit light of a longer wavelength, which is visible as fluorescence [].

Scientists can leverage this fluorescence to label specific biomolecules or cellular structures. By attaching C3-oxacyanine to antibodies or other targeting molecules, researchers can visualize the location and distribution of these structures within cells or tissues [].

Typical of cyanine dyes, including:

  • Photophysical Reactions: The compound exhibits strong absorption in the visible spectrum, primarily around 485 nm in ethanol . This property makes it useful in fluorescence microscopy and spectroscopy.
  • Charge Transfer: It can participate in charge transfer interactions, which are significant in the study of excited states and photochemical processes .
  • Stability Under Light: While generally stable, prolonged exposure to light can lead to photodegradation, affecting its fluorescence properties .

3,3'-Diethyloxacarbocyanine iodide is notable for its biological applications:

  • Membrane Potential Monitoring: It is widely utilized as a cationic fluorescent dye for monitoring membrane potential in both mammalian and bacterial cells. The dye accumulates in negatively charged membranes, allowing for real-time imaging of cellular activities .
  • Cell Viability Studies: The compound can be used to assess cell viability through fluorescence intensity changes, making it valuable in cytotoxicity assays .

The synthesis of 3,3'-Diethyloxacarbocyanine iodide typically involves multi-step organic reactions:

  • Formation of Benzoxazolium Salt: The initial step often includes the synthesis of a benzoxazolium salt from appropriate precursors.
  • Condensation Reaction: This salt is then reacted with an appropriate aldehyde or ketone to form the oxacarbocyanine structure.
  • Iodination: Finally, iodination is performed to yield the iodide salt form of the dye.

These methods can vary slightly depending on the desired purity and yield .

The applications of 3,3'-Diethyloxacarbocyanine iodide are diverse:

  • Fluorescent Labeling: It is extensively used for labeling cells and tissues in microscopy.
  • Flow Cytometry: The dye is employed in flow cytometry for cell sorting and analysis based on membrane potential.
  • Photophysical Studies: Researchers use this compound to study photophysical properties and dynamics in various media .

Interaction studies involving 3,3'-Diethyloxacarbocyanine iodide focus on its behavior in biological systems:

  • Membrane Interactions: The dye's interaction with lipid bilayers has been extensively studied to understand its localization and dynamics within cellular membranes.
  • Chemical Stability: Research has also been conducted on how environmental factors such as pH and ionic strength affect the stability and fluorescence characteristics of the dye .

Several compounds share structural similarities with 3,3'-Diethyloxacarbocyanine iodide. Here are some notable examples:

Compound NameStructure TypeKey Features
1,1'-Diethyl-2,2'-cyanine iodideCyanine DyeUsed for similar biological applications; less stable than 3,3'-Diethyloxacarbocyanine iodide.
3,3'-Diethylthiadicarbocyanine iodideThiadicarbocyanine DyeExhibits different absorption properties; used for specific imaging applications.
4-DiethylaminobenzaldehydeNon-cyanine CompoundUsed in similar staining protocols but lacks fluorescence properties.

Uniqueness of 3,3'-Diethyloxacarbocyanine Iodide:
This compound stands out due to its high fluorescence intensity and stability under various experimental conditions compared to other cyanine dyes. Its specific application in monitoring membrane potential further differentiates it from similar compounds that may not have the same utility.

Cyanine dyes originated in 1856 with Charles Hanson Greville Williams’ synthesis of quinoline blue, a compound derived from cinchonine distillation. Early applications focused on enhancing photographic emulsion sensitivity, as cyanines extended the spectral response of silver halide films into the visible and near-infrared ranges. By the 20th century, their role expanded into biological labeling, driven by the discovery of their fluorescence properties. The polymethine backbone—a conjugated system linking nitrogen-containing heterocycles—enabled tunable absorption and emission spectra, making cyanines ideal for optical technologies.

The 1970s marked a turning point when Alan Waggoner optimized cyanine dyes for biocompatibility, leading to derivatives like Cy3 and Cy5. These advancements laid the groundwork for DiOC₂(3), a member of the carbocyanine subclass distinguished by its oxacarbocyanine structure.

Emergence of DiOC₂(3) in Scientific Literature

DiOC₂(3) first appeared in the 1980s as a membrane potential-sensitive probe. Its ability to exhibit spectral shifts (green to red fluorescence) in response to transmembrane potential differences made it invaluable for flow cytometry. Early studies demonstrated its utility in bacterial viability assays, where disrupted membrane potential correlated with reduced fluorescence ratios. By the 1990s, protocols using DiOC₂(3) and carbonyl cyanide m-chlorophenyl hydrazone (CCCP) became standardized for mitochondrial studies in eukaryotic cells.

Evolution of Research Applications and Methodological Approaches

Initial applications of DiOC₂(3) focused on basic membrane biology, but its use rapidly diversified:

  • Mitochondrial Dynamics: The dye’s accumulation in active mitochondria enabled real-time tracking of membrane potential changes during apoptosis.
  • Bacterial Physiology: Ratiometric analysis (red/green fluorescence) corrected for cell size heterogeneity, improving accuracy in gram-positive and gram-negative bacteria studies.
  • Materials Science: DiOC₂(3) served as a photosensitizer in CD-R/DVD-R media and a fluorescent tag for carbon nanotubes.Recent advances (2020–2024) explore its potential in photodynamic therapy (PDT) and mitochondrial-targeted cancer treatments.

Electronic Structure and Excitation Principles

The fluorescence properties of 3,3'-diethyloxacarbocyanine iodide (DOCI) arise from its conjugated polymethine backbone, which consists of two benzoxazolium rings connected by a methine bridge. The delocalized π-electron system enables a low-energy electronic transition between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This transition corresponds to an absorption maximum at 485 nm in methanol, with a molar extinction coefficient of 149,000 M⁻¹cm⁻¹ [1].

Time-dependent density functional theory (TDDFT) calculations reveal that the vertical excitation energy ($$E{v,a}$$)—computed from the ground-state equilibrium geometry—differs from the experimental absorption maximum ($$E{\text{abs}}$$) due to vibronic coupling [3]. Quantum mechanical Franck-Condon (FC) analysis accounts for low-frequency vibrational modes (e.g., methine chain torsions) that dominate the vibronic spectrum. For DOCI, FC-based predictions of $$E_{\text{abs}}$$ show a 10-fold improvement in accuracy compared to vertical energy calculations alone [3]. The HOMO of DOCI is localized on the nitrogen atoms and methine bridge, while the LUMO extends across the entire conjugated system, as evidenced by computational studies [6].

Table 1: Key Electronic Properties of DOCI

PropertyValueSource
Absorption $$\lambda_{\text{max}}$$485 nm (methanol) [1]
Molar Extinction Coefficient149,000 M⁻¹cm⁻¹ at 485 nm [1]
Emission $$\lambda_{\text{max}}$$497 nm (methanol) [4]
HOMO Energy-5.2 eV (calculated) [6]

Aggregation-Induced Spectral Shifts

DOCI exhibits aggregation-dependent fluorescence shifts due to intermolecular interactions. In monomeric form, the dye emits green fluorescence ($$\lambda{\text{em}} = 497$$ nm) [4]. However, at high concentrations or in hydrophobic environments, DOCI forms J-aggregates characterized by a redshifted emission ($$\lambda{\text{em}} > 600$$ nm) [4]. This spectral shift arises from excitonic coupling between adjacent molecules, which lowers the energy gap between the ground and excited states.

The transition from monomeric to aggregated states is reversible and depends on membrane potential in biological systems. For example, DOCI forms red fluorescent aggregates in bacterial membranes under hyperpolarized conditions, enabling ratiometric measurements of transmembrane potential [4].

Table 2: Aggregation-Dependent Spectral Properties

State$$\lambda_{\text{abs}}$$ (nm)$$\lambda_{\text{em}}$$ (nm)Quantum Yield
Monomer4824970.28
J-Aggregate5506100.12

Solvent and Environmental Influences on Fluorescence Properties

The fluorescence of DOCI is highly sensitive to solvent polarity and macromolecular interactions. In methanol, the dye exhibits a fluorescence quantum yield of 0.28, which decreases to 0.05 in aqueous buffers due to enhanced non-radiative decay [4]. Binding to biomacromolecules such as DNA or actin restores fluorescence by restricting rotational freedom of the methine chain. For instance, DOCI conjugated to Hoechst 33342 shows a 32-fold fluorescence increase upon binding to double-stranded DNA [2].

Dielectric constant ($$\varepsilon$$) of the medium also modulates the Stokes shift. In low-$$\varepsilon$$ solvents like chloroform ($$\varepsilon = 4.8$$), the Stokes shift is 12 nm, compared to 15 nm in methanol ($$\varepsilon = 32.7$$) [1] [5]. Additionally, electron-withdrawing substituents on the indolenine rings can stabilize the excited state, as demonstrated by DFT studies on Cy5 derivatives [2].

Table 3: Solvent-Dependent Fluorescence Parameters

SolventDielectric Constant ($$\varepsilon$$)Stokes Shift (nm)Quantum Yield
Methanol32.7150.28
Chloroform4.8120.18
Water80.1200.05

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

461.07260 g/mol

Monoisotopic Mass

461.07260 g/mol

Heavy Atom Count

26

Related CAS

37069-75-3 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

905-96-4

Wikipedia

C3-oxacyanine

General Manufacturing Information

Benzoxazolium, 3-ethyl-2-[3-(3-ethyl-2(3H)-benzoxazolylidene)-1-propen-1-yl]-, iodide (1:1): ACTIVE

Dates

Modify: 2023-08-15

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